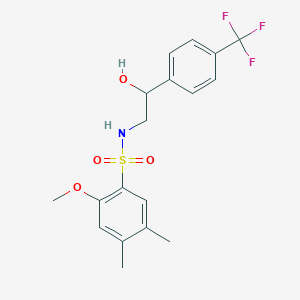

2H-Isoindole-2-carboxylic acid, octahydro-4-oxo-, 1,1-dimethylethylester, (3aR,7aS)-rel-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of isoindole with a complex structure that includes multiple chiral centers. It is related to various isoindole derivatives that have been synthesized and studied for their unique chemical properties and potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related isoindole compounds involves multi-step chemical reactions that can include the formation of oxazolidinone derivatives, as seen in the synthesis of enantiomerically pure octahydroindole-2-carboxylic acid (Oic) . The process can be highly diastereoselective, allowing for the production of specific stereoisomers. Additionally, the synthesis of ethyl naphth[2,3-f]isoindole-1-carboxylate demonstrates the use of cheletropic reactions, which can be induced thermally or photochemically .

Molecular Structure Analysis

Isoindole derivatives often exhibit interesting structural characteristics due to their multiple chiral centers. For instance, octahydro-1H-indole-2-carboxylic acid, a related compound, has three chiral centers, leading to the possibility of several enantiomers . The molecular structure of these compounds is crucial as it can significantly influence their chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

Isoindole derivatives can undergo various chemical reactions, including dimerization under aerobic conditions, as observed with ethyl naphth[2,3-f]isoindole-1-carboxylate . Dimerization can lead to the formation of complex structures like dianthradiazafulvalene derivatives. Furthermore, the synthesis of tetrahydro-3-oxo-2H-indazolecarboxylic acids involves dimerization in neutral iodine solution, resulting in bis-ethoxycarbonyl derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindole derivatives are influenced by their molecular structure. For example, the solubility, pKa values, and stability of these compounds can vary significantly. The use of HPLC with a refractive index detector has been employed to separate and quantify isomers of octahydro-1H-indole-2-carboxylic acid, demonstrating the compound's non-chromophoric nature and the importance of chiral centers in its physical properties . The pKa values of tetrahydroindazoles have also been reported, which are essential for understanding their behavior in different pH environments .

Applications De Recherche Scientifique

Metabolic and Pharmacokinetic Studies

Research on compounds structurally related to 2H-Isoindole-2-carboxylic acid has revealed insights into their metabolic and pharmacokinetic properties. For instance, the metabolism of specific acyl-CoA:cholesterol acyltransferase inhibitors shows species-specific differences in metabolic pathways, which might offer clues about the metabolic fate of related compounds like 2H-Isoindole-2-carboxylic acid in different organisms (Woolf et al., 1991). Additionally, studies on the oxidative stability of specific fatty acids might provide a basis for understanding the stability and degradation pathways of 2H-Isoindole-2-carboxylic acid under various conditions (Yang et al., 2000).

Synthesis and Derivative Studies

Synthetic pathways and the biological activities of various derivatives of carboxylic acids have been explored in several studies. These investigations offer insights into the synthesis of potentially biologically active derivatives of 2H-Isoindole-2-carboxylic acid. For instance, the synthesis of specific oxirane-2-carboxylic acids has been shown to result in compounds with notable blood glucose-lowering activities in rats, suggesting a potential avenue for the development of antidiabetic agents (Eistetter & Wolf, 1982).

Biological and Therapeutic Potential

Some related compounds have been identified for their anti-inflammatory and antibacterial properties. For example, certain indole carboxylic acids and esters have been evaluated for their antiinflammatory activity, which might inspire research into similar properties for 2H-Isoindole-2-carboxylic acid (Andreani et al., 1991). Moreover, 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides have been synthesized and evaluated for their antibacterial effectiveness, hinting at the potential for 2H-Isoindole-2-carboxylic acid derivatives in antimicrobial therapies (Santilli et al., 1975).

Propriétés

IUPAC Name |

tert-butyl (3aS,7aR)-7-oxo-3,3a,4,5,6,7a-hexahydro-1H-isoindole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h9-10H,4-8H2,1-3H3/t9-,10+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPWUVURFSJYQO-ZJUUUORDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCCC(=O)C2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2CCCC(=O)[C@H]2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Isoindole-2-carboxylic acid, octahydro-4-oxo-, 1,1-dimethylethylester, (3aR,7aS)-rel- | |

CAS RN |

543910-82-3 |

Source

|

| Record name | rac-tert-butyl (3aR,7aS)-4-oxo-octahydro-1H-isoindole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R,8S)-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2518418.png)

![1-(4-bromophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2518420.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2518421.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2518423.png)

![6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyridine-6-carboxylic acid](/img/structure/B2518425.png)

![N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine](/img/structure/B2518429.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide](/img/structure/B2518430.png)